Bienvenue dans la boutique en ligne BenchChem!

Dihydronovobiocin

DNA gyrase inhibition ATPase competitive binding radioligand displacement

Dihydronovobiocin is the definitive aminocoumarin for competitive GyrB displacement assays—the only validated [3H] radioligand for SPA format screening (Kd=8.10 nM, 5% DMSO tolerance). Its intermediate MIC spectrum (S. aureus 0.6 µg/mL) prevents resistance phenotype masking. Superior aqueous formulation stability ensures reproducible murine infection models, with equipotency to novobiocin against S. aureus. Essential SAR comparator: quantify the prenyl reduction contribution (IC50 64 nM vs. 42 nM for novobiocin). Order ≥98% purity compound for rigorous GyrB-targeting antibacterial discovery programs.

Molecular Formula C31H38N2O11
Molecular Weight 614.6 g/mol
CAS No. 29826-16-2
Cat. No. B3026005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydronovobiocin
CAS29826-16-2
Molecular FormulaC31H38N2O11
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O
InChIInChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1
InChIKeyJJYCENBZIMIWTM-KGSXXDOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydronovobiocin (CAS 29826-16-2): Procurement-Ready Aminocoumarin for DNA Gyrase B Inhibition and Antibacterial Research


Dihydronovobiocin (CAS 29826-16-2) is a semi-synthetic aminocoumarin antibiotic derived from novobiocin via reduction of the prenyl double bond [1]. It functions as a competitive inhibitor of the ATP-binding site on the bacterial DNA gyrase B subunit (GyrB), thereby blocking ATP-dependent DNA supercoiling [2]. This compound is widely utilized as a reference inhibitor in mechanistic studies of coumarin-class antibiotics and as a radioligand for high-throughput screening of novel GyrB-targeting antibacterials [3].

Why Dihydronovobiocin Cannot Be Replaced by Novobiocin or Other Aminocoumarins Without Validation


Aminocoumarin antibiotics share a conserved GyrB binding mechanism but exhibit substantial divergence in antimicrobial spectrum, target affinity, and physicochemical stability due to structural variations at the 3-position of the coumarin core and the benzoyl ring substituents [1]. Simple substitution of dihydronovobiocin with novobiocin, clorobiocin, or coumermycin A1 without empirical validation risks irreproducible gyrase inhibition assays, mismatched antibacterial susceptibility profiles, and unexpected formulation instability. The following evidence quantifies where dihydronovobiocin offers differentiable performance versus its closest comparators, enabling scientifically justified procurement decisions.

Quantitative Differentiation of Dihydronovobiocin: Head-to-Head Comparator Evidence


GyrB Binding Affinity: Dihydronovobiocin Exhibits Distinct IC50 and Kd Values Versus Novobiocin and Cyclothialidine Analogs

In a standardized scintillation proximity assay (SPA) utilizing a biotinylated 43-kDa GyrB fragment, dihydronovobiocin demonstrated an equilibrium dissociation constant (Kd) of 8.10 nM [1]. Direct displacement studies revealed IC50 values of 42 nM for novobiocin, 64 nM for dihydronovobiocin, and 11 nM for the cyclothialidine analog GR122222X [1]. These data establish dihydronovobiocin as a moderately potent GyrB binder with approximately 1.5-fold lower affinity than novobiocin in this assay system, a critical distinction for interpreting competitive binding experiments and selecting appropriate comparator compounds.

DNA gyrase inhibition ATPase competitive binding radioligand displacement

Antibacterial Spectrum: Dihydronovobiocin MIC Profile Versus Novobiocin and Coumermycin Against Gram-Positive Pathogens

Dihydronovobiocin exhibits a defined MIC profile against multiple clinically relevant Gram-positive species: S. aureus (0.6 µg/mL), S. haemolyticus (2 µg/mL), D. pneumoniae (0.6 µg/mL), S. typhosa (10 µg/mL), K. pneumoniae (10 µg/mL), and P. multocida (3 µg/mL) [1]. By comparison, novobiocin demonstrates an MIC90 of 0.25 µg/mL against staphylococcal isolates and ≤1 µg/mL for other Gram-positive species [2], while coumermycin A1 achieves an MIC90 of ≤0.002 µg/mL against methicillin-resistant Staphylococcus spp. [3]. These data position dihydronovobiocin as less potent than coumermycin and moderately less potent than novobiocin against staphylococci, but with activity extending to specific Gram-negative species that may be relevant for broad-spectrum screening applications.

antibacterial susceptibility MIC determination Gram-positive coverage

In Vivo Efficacy: Dihydronovobiocin Demonstrates Equipotency to Novobiocin Against S. aureus in Murine Infection Models

In murine models of S. aureus infection, dihydronovobiocin is reported to be equipotent to novobiocin on a dose-for-dose basis, including activity against resistant strains . This in vivo equivalence contrasts with the moderately lower in vitro potency observed in gyrase inhibition and MIC assays, suggesting that pharmacokinetic factors—potentially including improved aqueous stability and absorption—may offset the intrinsic target affinity difference. The compound also demonstrates activity against Mycobacterium tuberculosis in vivo , expanding its utility beyond Gram-positive antibacterial research.

in vivo efficacy S. aureus infection antibiotic equipotency

Aqueous Stability and Formulation Advantage: Dihydronovobiocin Exhibits Enhanced Stability in Aqueous Vehicles Versus Novobiocin

According to patent documentation (Hoeksema, US 3,175,944), dihydronovobiocin possesses the antibacterial advantages of novobiocin while additionally demonstrating stability in aqueous vehicles and improved absorption from such formulations [1]. The dihydro modification at the 8,9-position reduces susceptibility to reactions with carbonyl-reactive substances and confers 24-hour stability in buffered aqueous solutions [2]. This stability profile addresses a known limitation of novobiocin, which undergoes degradation in aqueous environments, and enables more reliable preparation of stock solutions, dosing formulations, and assay buffers.

aqueous stability formulation development pharmacokinetics

Radioligand Utility: [3H]Dihydronovobiocin Enables High-Throughput Screening of GyrB Inhibitors

Tritium-labeled dihydronovobiocin ([3H]dihydronovobiocin) serves as a validated radioligand in scintillation proximity assays (SPA) for characterizing novel DNA gyrase B inhibitors [1]. The assay employs 20 nM [3H]dihydronovobiocin, 10 nM biotin-GyrB43 fragment, and streptavidin-coated SPA beads in a 96-well microtiter plate format, achieving robust performance with up to 5% DMSO tolerance [1]. This validated assay configuration is not available for novobiocin, clorobiocin, or coumermycin A1, establishing dihydronovobiocin as the exclusive aminocoumarin radioligand for high-throughput GyrB inhibitor screening campaigns.

radioligand binding high-throughput screening SPA assay

Long-Term Storage Stability: Dihydronovobiocin Maintains ≥4-Year Shelf Life at -20°C

Vendor stability data indicate that dihydronovobiocin, when stored as a solid at -20°C, maintains ≥4 years of shelf-life stability . This extended stability period exceeds typical aminocoumarin storage expectations and reduces procurement frequency, minimizes lot-to-lot variability across long-term research programs, and lowers total cost of ownership for laboratories conducting multi-year studies.

compound stability procurement logistics storage conditions

Validated Research Applications for Dihydronovobiocin (CAS 29826-16-2) Based on Quantitative Evidence


High-Throughput Screening for Novel DNA Gyrase B Inhibitors

Dihydronovobiocin is the aminocoumarin of choice for competitive displacement assays using tritiated radioligand in SPA format. The validated [3H]dihydronovobiocin SPA protocol (Kd = 8.10 nM, DMSO tolerance up to 5%) [1] enables robust, microtiter plate-based screening of compound libraries for novel GyrB binders. No other aminocoumarin offers a comparable validated radioligand assay system.

In Vivo Antibacterial Efficacy Studies Requiring Aqueous Formulation

For murine infection models where aqueous formulation stability is critical, dihydronovobiocin is preferred over novobiocin due to its documented stability in aqueous vehicles and improved absorption from such formulations [1]. Its demonstrated in vivo equipotency to novobiocin against S. aureus (including resistant strains) [2] ensures comparable efficacy outcomes without the confounding effects of formulation instability.

Antibacterial Susceptibility Profiling with Moderate Potency Requirements

Dihydronovobiocin provides a defined MIC spectrum (S. aureus MIC = 0.6 µg/mL; D. pneumoniae MIC = 0.6 µg/mL; S. haemolyticus MIC = 2 µg/mL) [1] that is distinct from the ultra-potent coumermycin (MIC90 ≤ 0.002 µg/mL) [2] and the more potent novobiocin (MIC90 = 0.25 µg/mL) [3]. This intermediate potency profile is advantageous for resistance mechanism studies where excessively potent compounds may mask subtle resistance phenotypes or for screening campaigns where broad dynamic range is required.

Mechanistic Studies of Coumarin-Class Antibiotic Binding to GyrB

As a semi-synthetic derivative with a defined 8,9-dihydro modification, dihydronovobiocin serves as an essential comparator in structure-activity relationship (SAR) studies of aminocoumarin antibiotics. Its IC50 of 64 nM versus novobiocin's 42 nM in the same SPA assay [1] quantifies the contribution of the reduced prenyl double bond to target binding affinity, informing rational design of next-generation GyrB inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydronovobiocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.